molecular formula C16H13N3O4S B2713718 Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate CAS No. 1797147-65-9

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate

Cat. No.: B2713718
CAS No.: 1797147-65-9
M. Wt: 343.36
InChI Key: XKJQXABKAWRVCR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium catalysts for coupling reactions

    Dehydrating agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, alcohols

Comparison with Similar Compounds

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate can be compared with other similar compounds:

List of Similar Compounds

    1,2,4-Oxadiazole Derivatives: 3-aryl-1,2,4-oxadiazoles, 5-substituted-1,2,4-oxadiazoles

    Thiophene Derivatives: 2,5-dimethylthiophene, 3-methylthiophene

    Benzoate Esters: Methyl benzoate, ethyl benzoate

Properties

IUPAC Name

methyl 4-[[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)13-12(7-8-24-13)18-14(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQXABKAWRVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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